molecular formula C15H10Cl4N4O B1384035 3-((5-Amino-2-chlorophenyl)amino)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5(4H)-one CAS No. 53411-33-9

3-((5-Amino-2-chlorophenyl)amino)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5(4H)-one

Cat. No. B1384035
CAS RN: 53411-33-9
M. Wt: 404.1 g/mol
InChI Key: LDWDFXXBUGPHRO-UHFFFAOYSA-N
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Description

3-((5-Amino-2-chlorophenyl)amino)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5(4H)-one, or 3-Amino-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5(4H)-one, is a synthetic organic compound with a wide range of applications. It is an important intermediate in the synthesis of many pharmaceuticals, agrochemicals, and other biologically active compounds. It is used in the synthesis of a variety of compounds, including antibiotics, antifungal agents, and anti-inflammatory drugs. It is also used in the preparation of a variety of other compounds, including dyes, catalysts, and other fine chemicals.

Scientific Research Applications

Crystal Structure Analysis

Several studies have analyzed similar compounds' crystal structures, providing insights into their molecular configurations and potential interactions. For instance, Jasinski et al. (2008) examined the crystal structure of a related compound, revealing significant details about the orientation of trichlorophenyl and pyrazole groups and their intermolecular hydrogen bonding interactions (Jasinski et al., 2008). Similar structural analyses were conducted by Abu Thaher et al. (2012) and Zhang et al. (2009), each highlighting the molecule's distinct dihedral angles and crystal packing influenced by hydrogen bonding (Abu Thaher et al., 2012); (Zhang et al., 2009).

Potential Antimicrobial and Anticancer Applications

Research by Hafez et al. (2016) synthesized novel pyrazole derivatives, including compounds structurally related to 3-((5-Amino-2-chlorophenyl)amino)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5(4H)-one, demonstrating significant antimicrobial and anticancer activities. This suggests the potential therapeutic applications of such compounds (Hafez et al., 2016).

Synthesis and Structural Elucidation

Studies focused on synthesizing and elucidating the structure of similar pyrazole derivatives provide a foundational understanding of their chemical properties. For example, Jing (2012) discussed the synthesis and confirmation of structures through techniques like NMR and X-ray crystallography, which are crucial for understanding the compound's potential applications (Zheng Jing, 2012).

Novel Central Nervous System Depressants

Butler et al. (1984) synthesized a series of novel compounds, including pyrazole derivatives, exhibiting central nervous system depressant activity and potential anticonvulsant properties, highlighting another possible area of application (Butler et al., 1984).

Application in Color Photographic Materials

Yutilov et al. (2005) studied the catalytic reduction of a compound similar to the target molecule, showcasing its application in the synthesis of color photographic and motion-picture materials, particularly the purple component (Yutilov et al., 2005).

properties

IUPAC Name

5-(5-amino-2-chlorophenyl)imino-2-(2,4,6-trichlorophenyl)pyrazolidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl4N4O/c16-7-3-10(18)15(11(19)4-7)23-14(24)6-13(22-23)21-12-5-8(20)1-2-9(12)17/h1-5H,6,20H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDWDFXXBUGPHRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NC2=C(C=CC(=C2)N)Cl)NN(C1=O)C3=C(C=C(C=C3Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl4N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6068852
Record name 3H-Pyrazol-3-one, 5-[(5-amino-2-chlorophenyl)amino]-2,4-dihydro-2-(2,4,6-trichlorophenyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((5-Amino-2-chlorophenyl)amino)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5(4H)-one

CAS RN

53411-33-9
Record name 1-(2,4,6-Trichlorophenyl)-3-(2-chloro-5-aminoanilino)-5-pyrazolinone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3H-Pyrazol-3-one, 5-((5-amino-2-chlorophenyl)amino)-2,4-dihydro-2-(2,4,6-trichlorophenyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3H-Pyrazol-3-one, 5-[(5-amino-2-chlorophenyl)amino]-2,4-dihydro-2-(2,4,6-trichlorophenyl)-
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Record name 3H-Pyrazol-3-one, 5-[(5-amino-2-chlorophenyl)amino]-2,4-dihydro-2-(2,4,6-trichlorophenyl)-
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Record name 5-[(5-amino-2-chlorophenyl)amino]-2,4-dihydro-2-(2,4,6-trichlorophenyl)-3H-pyrazol-3-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-((5-Amino-2-chlorophenyl)amino)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5(4H)-one
Reactant of Route 2
3-((5-Amino-2-chlorophenyl)amino)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5(4H)-one
Reactant of Route 3
3-((5-Amino-2-chlorophenyl)amino)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5(4H)-one
Reactant of Route 4
3-((5-Amino-2-chlorophenyl)amino)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5(4H)-one
Reactant of Route 5
3-((5-Amino-2-chlorophenyl)amino)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5(4H)-one
Reactant of Route 6
3-((5-Amino-2-chlorophenyl)amino)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5(4H)-one

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